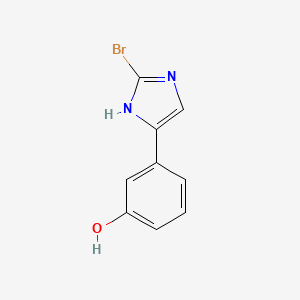
3-(2-Bromo-1H-imidazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group attached to a brominated imidazole ring. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the bromination of an imidazole derivative followed by the introduction of a phenol group. One common method involves the reaction of 2-bromoimidazole with a phenol derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted imidazole.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the brominated imidazole ring can participate in various interactions, such as π-π stacking and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Bromo-1H-imidazole: Lacks the phenol group, making it less versatile in forming hydrogen bonds.
3-(1H-imidazol-5-yl)phenol: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
4-(2-Bromo-1H-imidazol-5-yl)phenol: Similar structure but with the phenol group in a different position, potentially altering its reactivity and interactions.
Uniqueness
3-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of both a brominated imidazole ring and a phenol group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1784950-19-1 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC名 |
3-(2-bromo-1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12) |
InChIキー |
LWQDQTNRZWTPHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
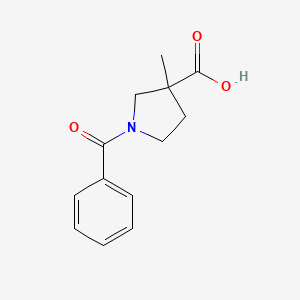

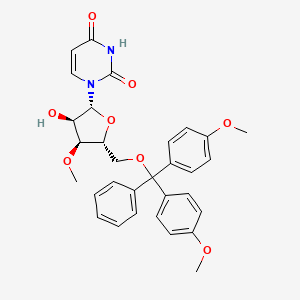

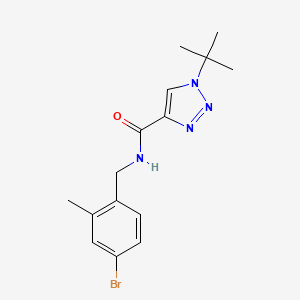
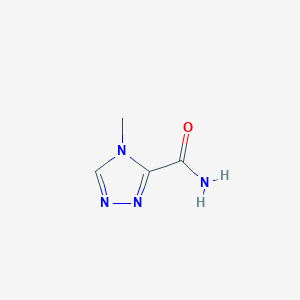
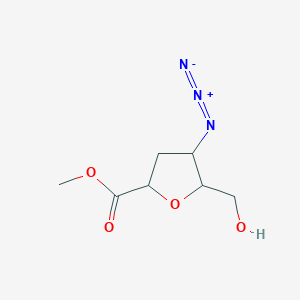

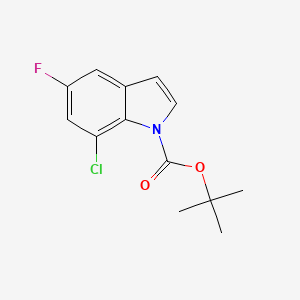

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
